molecular formula C20H28Cl2N2OS B12757962 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-octylthio)-2-propanol CAS No. 83337-64-8

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-octylthio)-2-propanol

Cat. No.: B12757962
CAS No.: 83337-64-8
M. Wt: 415.4 g/mol
InChI Key: JLRXQFRQQBUCMN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-octylthio)-2-propanol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorophenyl group, an imidazole ring, and an octylthio group, making it a molecule of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-octylthio)-2-propanol typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with an imidazole derivative.

    Introduction of the Octylthio Group: The octylthio group can be attached through a thiol-ene reaction, where an octylthiol reacts with an alkene precursor under radical initiation conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a base-catalyzed reaction to facilitate the formation of the propanol linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the octylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially altering the electronic properties of the compound.

    Hydrolysis: The propanol linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives and dichlorophenyl derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

    Hydrolysis: Breakdown products including imidazole derivatives and dichlorophenyl alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring specific structural features for performance.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-octylthio)-2-propanol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-hexylthio)-2-propanol
  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-butylthio)-2-propanol
  • 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-decylthio)-2-propanol

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-octylthio)-2-propanol stands out due to its specific octylthio group, which can influence its lipophilicity, membrane permeability, and overall biological activity. This unique structural feature may enhance its effectiveness in certain applications, particularly those requiring interaction with lipid membranes or hydrophobic environments.

Properties

CAS No.

83337-64-8

Molecular Formula

C20H28Cl2N2OS

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-octylsulfanylpropan-2-ol

InChI

InChI=1S/C20H28Cl2N2OS/c1-2-3-4-5-6-7-12-26-15-20(25,14-24-11-10-23-16-24)18-9-8-17(21)13-19(18)22/h8-11,13,16,25H,2-7,12,14-15H2,1H3

InChI Key

JLRXQFRQQBUCMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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